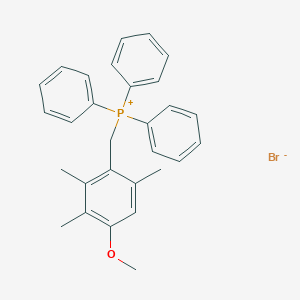
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C34H36BrOP. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by the presence of a triphenylphosphonium group, which is often used in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide typically involves the reaction of (4-Methoxy-2,3,6-trimethylphenyl)methyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is used in studies involving cellular processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide exerts its effects involves the interaction of the triphenylphosphonium group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in catalysis and synthesis. The molecular pathways involved often include the formation of phosphonium intermediates, which can undergo further reactions to yield desired products .
類似化合物との比較
Similar Compounds
- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;chloride
- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;iodide
Uniqueness
The uniqueness of this compound lies in its specific reactivity and stability, which can be attributed to the presence of the bromide ion. This makes it particularly useful in certain synthetic applications where other halides may not be as effective .
生物活性
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide, also known by its CAS number 54757-44-7, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound’s pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The molecular formula of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is C34H36BrOP, with a molecular weight of 571.5 g/mol. The compound features a triphenylphosphonium moiety which is known for its ability to penetrate biological membranes and influence cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C34H36BrOP |
| Molecular Weight | 571.5 g/mol |
| CAS Number | 54757-44-7 |
| Topological Polar Surface Area | 9.2 Ų |
Anticancer Properties
Research indicates that phosphonium compounds exhibit significant anticancer activity. For instance, studies have shown that triphenylphosphonium derivatives can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and promoting oxidative stress. The mechanism typically involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
A notable study demonstrated that derivatives of triphenylphosphonium bromide displayed enhanced cytotoxicity against human cancer cells compared to non-cancerous cells. The selectivity towards cancer cells suggests a promising therapeutic potential for these compounds in oncology .
Antimicrobial Activity
In addition to anticancer properties, (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide has shown antimicrobial effects against various pathogens. The lipophilicity of triphenylphosphonium allows it to disrupt bacterial membranes effectively. In vitro studies have reported significant inhibition of bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of triphenylphosphonium derivatives on several cancer cell lines including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that these compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin, suggesting a more potent anticancer effect . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide against Gram-positive and Gram-negative bacteria. The study found that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, demonstrating its potential application in treating bacterial infections .
The biological activity of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is primarily attributed to its ability to interact with cellular membranes and organelles:
- Mitochondrial Targeting : The triphenylphosphonium group facilitates mitochondrial accumulation due to the negative membrane potential, leading to localized effects on mitochondrial function.
- Induction of Oxidative Stress : The compound promotes reactive oxygen species (ROS) generation within cells, which can trigger apoptotic pathways.
- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into lipid bilayers, compromising membrane integrity and leading to cell death.
特性
CAS番号 |
54486-05-4 |
|---|---|
分子式 |
C29H30BrOP |
分子量 |
505.4 g/mol |
IUPAC名 |
(4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
IYZVCXOMXVTXGD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |
正規SMILES |
CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |
同義語 |
[(4-Methoxy-2,3,6-trimethylphenyl)methyl]triphenyl-phosphonium Bromide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















